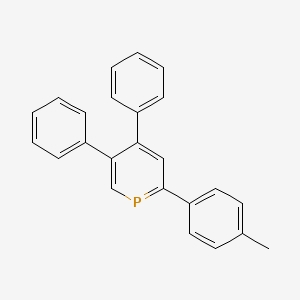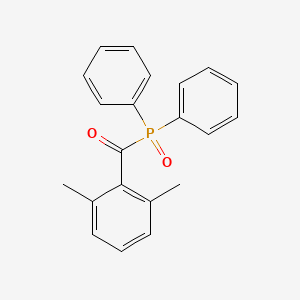
Phosphine oxide, (2,6-dimethylbenzoyl)diphenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphine oxide, (2,6-dimethylbenzoyl)diphenyl-, also known as diphenyl(2,6-dimethylbenzoyl)phosphine oxide, is an organic compound widely used as a photoinitiator in various polymerization processes. This compound is particularly valued for its ability to absorb long-wavelength UV light, making it effective in curing thick coatings and inks.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phosphine oxide, (2,6-dimethylbenzoyl)diphenyl-, typically involves the addition reaction of a derivative of benzaldehyde with a derivative of diphenyl phosphine chloride. This is followed by an oxidation step using an oxidant in the presence of a catalyst . Another method involves the oxidation of α-hydroxy(2,6-dimethylbenzyl)diphenylphosphine oxide .
Industrial Production Methods
Industrial production of this compound often employs a similar synthetic route but on a larger scale. The process is designed to be simple, environmentally friendly, and cost-effective, with high yield and purity. The product can achieve a purity level higher than 99%, making it suitable for large-scale industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
Phosphine oxide, (2,6-dimethylbenzoyl)diphenyl-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form inactive peroxy radicals.
Photoinitiation: It acts as a photoinitiator, absorbing UV light and generating radicals that initiate polymerization.
Common Reagents and Conditions
Major Products Formed
The primary products formed from these reactions are radicals that initiate polymerization processes, leading to the formation of polymers and other complex structures .
Applications De Recherche Scientifique
Phosphine oxide, (2,6-dimethylbenzoyl)diphenyl-, has a wide range of scientific research applications:
Biology: Employed in the development of biocompatible materials for medical applications.
Medicine: Investigated for its potential use in drug delivery systems and other therapeutic applications.
Industry: Utilized in 3D printing technologies to create complex ceramic structures and other materials.
Mécanisme D'action
The compound exerts its effects primarily through photoinitiation. Upon exposure to UV light, it absorbs the energy and undergoes a cleavage reaction, generating radicals. These radicals then initiate the polymerization of monomers, leading to the formation of polymers . The molecular targets and pathways involved include the absorption of UV light and the subsequent generation of reactive radicals .
Comparaison Avec Des Composés Similaires
Phosphine oxide, (2,6-dimethylbenzoyl)diphenyl-, is often compared with other photoinitiators such as:
Phenyl-bis(2,4,6-trimethylbenzoyl)phosphine oxide: Known for its high efficiency in photopolymerization.
2,4,6-Trimethylbenzoyldiphenylphosphine oxide: Similar in structure but differs in the position of methyl groups, affecting its reactivity and efficiency.
The uniqueness of phosphine oxide, (2,6-dimethylbenzoyl)diphenyl-, lies in its ability to absorb long-wavelength UV light, making it particularly effective for curing thick coatings and inks .
Propriétés
Numéro CAS |
116237-19-5 |
|---|---|
Formule moléculaire |
C21H19O2P |
Poids moléculaire |
334.3 g/mol |
Nom IUPAC |
(2,6-dimethylphenyl)-diphenylphosphorylmethanone |
InChI |
InChI=1S/C21H19O2P/c1-16-10-9-11-17(2)20(16)21(22)24(23,18-12-5-3-6-13-18)19-14-7-4-8-15-19/h3-15H,1-2H3 |
Clé InChI |
SQWIEBKHVLRDRG-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)C)C(=O)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


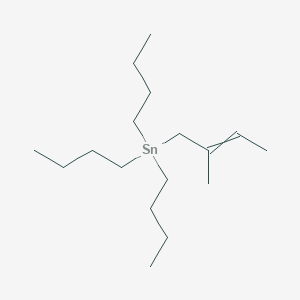
![Ethanol, 2,2'-[(2-methoxy-4-nitrophenyl)imino]bis-](/img/structure/B14301754.png)
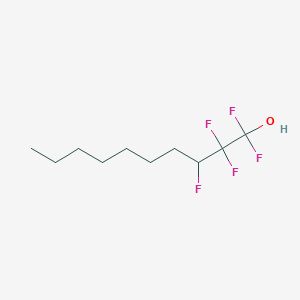
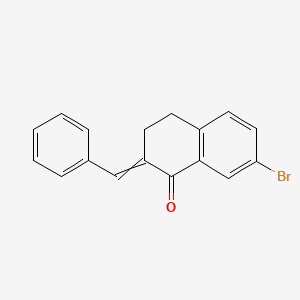
![(Naphthalene-2,6-diyl)bis[(4-phenoxyphenyl)methanone]](/img/structure/B14301776.png)

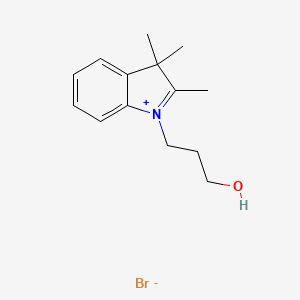
![1,1'-[But-2-ene-1,4-diylbis(oxy)]bis(4-ethenylbenzene)](/img/structure/B14301813.png)
![1-[(Diethylamino)oxy]propan-2-one](/img/structure/B14301821.png)
![4-Hydroxy-1-[2-(quinolin-2-yl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14301834.png)
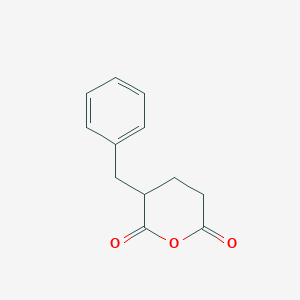

![2-[4-(4-Chlorophenyl)-2-methylbutyl]-1-iodo-4-methoxybenzene](/img/structure/B14301846.png)
